molecular formula C13H11ClN4O5S B2719869 (6-Methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 4-chloro-3-nitrobenzoate CAS No. 877643-22-6

(6-Methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 4-chloro-3-nitrobenzoate

Cat. No. B2719869
CAS RN: 877643-22-6
M. Wt: 370.76
InChI Key: UBGYEFKVVLWQAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(6-Methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 4-chloro-3-nitrobenzoate” is a chemical compound with the molecular formula C13H11ClN4O5S . It has an average mass of 370.768 Da and a monoisotopic mass of 370.013855 Da .

Scientific Research Applications

Sulfhydryl Group Determination

  • Tissue Sulfhydryl Groups : This study by G. Ellman (1959) in "Archives of Biochemistry and Biophysics" introduces a water-soluble aromatic disulfide useful for determining sulfhydryl groups in biological materials (Ellman, 1959).

Oxidation Processes

  • Oxidation of Polyfunctional Sulfides : I. Loginova et al. (2011) in "Russian Journal of Organic Chemistry" describe the oxidation of various sulfides, including 5-methylsulfanyl-1-phenyl-1H-tetrazole, to sulfoxides using chlorine dioxide (Loginova et al., 2011).

Synthesis and Chemical Reactions

  • Synthesis of Triazoloquinazolines and Triazinoquinazolines : M. Ghorab et al. (2010) in "Arzneimittelforschung" explored the reactivity of methyl-2-isothiocyanatobenzoic acid with nitrogen nucleophiles, leading to the creation of novel Schiff's bases and triazoloquinazolines (Ghorab et al., 2010).
  • Catalyst-Free Synthesis of Triazoles : R. Moreno-Fuquen et al. (2019) in "Acta Crystallographica Section C" report on the efficient synthesis of triazoles using microwave-assisted Fries rearrangement (Moreno-Fuquen et al., 2019).

Biological Activities

  • Antimicrobial Evaluation of Polyheterocyclic Systems : W.R. Abdel-Monem (2010) in "European Journal of Chemistry" discusses the antimicrobial screening of compounds containing 1,2,4-triazine moieties (Abdel-Monem, 2010).

Photo-responsive Materials

  • Photo-responsive Polyethyleneimine Microcapsules : Huiying Li et al. (2016) in "Journal of Colloid and Interface Science" study the creation of photo-responsive microcapsules using ortho-nitrobenzyl derivatives, showcasing potential applications in controlled release (Li et al., 2016).

properties

IUPAC Name

(6-methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 4-chloro-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4O5S/c1-7-11(19)17(13(24-2)16-15-7)6-23-12(20)8-3-4-9(14)10(5-8)18(21)22/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBGYEFKVVLWQAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N(C1=O)COC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 4-chloro-3-nitrobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.